molecular formula C26H23N3O4S B2698451 N-(2-methoxyethyl)-4-(4-oxo-2-phenacylsulfanylquinazolin-3-yl)benzamide CAS No. 403729-14-6

N-(2-methoxyethyl)-4-(4-oxo-2-phenacylsulfanylquinazolin-3-yl)benzamide

Cat. No. B2698451
M. Wt: 473.55
InChI Key: NSLIJWCZMWSFHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-methoxyethyl)-4-(4-oxo-2-phenacylsulfanylquinazolin-3-yl)benzamide” appears to be a complex organic compound. It contains a quinazolinone core, which is a type of heterocyclic compound. These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinazolinone core, followed by various functional group interconversions and couplings to install the remaining groups.



Molecular Structure Analysis

The molecular structure would be characterized by the presence of a quinazolinone core, a benzamide group, a methoxyethyl group, and a phenacylsulfanyl group. The exact three-dimensional structure would depend on the specific stereochemistry of the compound, which isn’t indicated in the name.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amide could participate in hydrolysis reactions, and the sulfanyl group could be involved in redox reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, we could expect it to have typical properties of organic compounds, such as being soluble in organic solvents.


Scientific Research Applications

Synthesis and Biological Activity

Quinazoline derivatives are synthesized and evaluated for their pharmacological activities, such as diuretic, antihypertensive, and anti-diabetic potential. For instance, a study on the synthesis and characterization of quinazoline derivatives searched for hybrid molecules acting as diuretic and antihypertensive agents, comparing their efficacy with standard drugs (Rahman et al., 2014).

Antimicrobial Activity

Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activity. This research area investigates the potential of these compounds as antimicrobial agents, indicating a broad scope of application in fighting bacterial infections (Habib et al., 2013).

Anticancer Research

Quinazoline derivatives are explored for their anticancer properties, including the inhibition of histone deacetylases (HDACs), which play a significant role in cancer therapy. Compounds with the quinazoline moiety show promising HDAC inhibitory activity and cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents (Anh et al., 2021).

Synthesis Techniques

Innovative synthesis techniques, such as Rh-catalyzed oxidative coupling, are employed to create polycyclic amides from benzamides and alkynes. These methods facilitate the development of novel compounds with potential pharmaceutical applications (Song et al., 2010).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as optimization of its properties for potential use as a pharmaceutical.


properties

IUPAC Name

N-(2-methoxyethyl)-4-(4-oxo-2-phenacylsulfanylquinazolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c1-33-16-15-27-24(31)19-11-13-20(14-12-19)29-25(32)21-9-5-6-10-22(21)28-26(29)34-17-23(30)18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLIJWCZMWSFHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-4-(4-oxo-2-phenacylsulfanylquinazolin-3-yl)benzamide

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